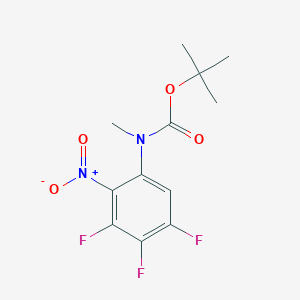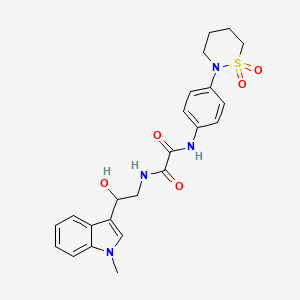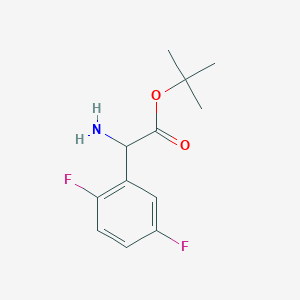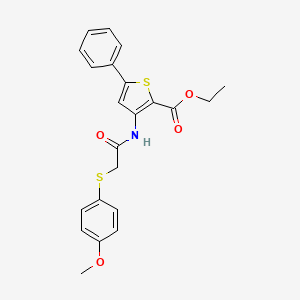
tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate is a chemical entity that can be considered a derivative of carbamate. Carbamates are a group of organic compounds which are esters of carbamic acid and have a wide range of applications, including use as herbicides, insecticides, and in pharmaceuticals. The presence of the tert-butyl group suggests steric bulk that could influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. One approach involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid to yield tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can act as N-(Boc)-protected nitrones . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of carbamates typically features a carbonyl group (C=O) linked to an amine (NH) and an alkoxy group (OR). The presence of the tert-butyl group would add steric hindrance, potentially affecting the molecule's conformation and reactivity. The trifluoro-2-nitrophenyl moiety would contribute electron-withdrawing effects due to the nitro and trifluoromethyl groups, which could influence the electronic properties of the molecule .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, reactions with organometallics to give N-(Boc)hydroxylamines , and derivatization reactions to enhance their detection in analytical methods . The specific reactivity of this compound would depend on the influence of its substituents on the carbamate functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can be influenced by their substituents. For instance, the tert-butyl group can increase the hydrophobicity and steric bulk of the molecule, while the trifluoro-2-nitrophenyl group can affect the acidity and electronic properties. Gas chromatography with mass spectrometry (GC-MS) or flame ionization detection (FID) can be used to analyze carbamates and their degradation products . The crystal structure and spectroscopic properties of related compounds can provide insights into the molecular conformation and intermolecular interactions 10.
Safety and Hazards
Mécanisme D'action
Target of action
The compound “tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides, and they work by inhibiting the activity of acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .
Mode of action
Carbamates typically act by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in synapses, causing overstimulation and disruption of nerve signals .
Biochemical pathways
The primary pathway affected by carbamates is the cholinergic system, which involves the neurotransmitter acetylcholine. Disruption of this system can affect many physiological processes, including muscle contraction, heart rate, and brain function .
Result of action
The overstimulation caused by carbamates can lead to a variety of symptoms, depending on the specific compound and the dose. These can range from mild effects like salivation and eye watering, to more severe effects like muscle weakness, breathing difficulties, and even death in high doses .
Action environment
The action of carbamates can be influenced by various environmental factors. For example, certain enzymes can increase resistance to carbamates in some insects. Additionally, environmental conditions like temperature and humidity can affect the stability and efficacy of carbamates .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(3,4,5-trifluoro-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-12(2,3)21-11(18)16(4)7-5-6(13)8(14)9(15)10(7)17(19)20/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULZMCMEMSUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)



![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)